15d-Prostaglandin A1

Beschreibung

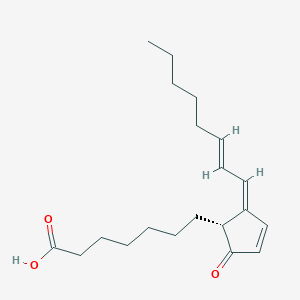

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YUJGFSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Cellular Origin of Cyclopentenone Prostaglandins, Including Prostaglandin A Series

Arachidonic Acid Metabolism and Prostaglandin (B15479496) H2 Formation

The journey to forming prostaglandins (B1171923), including the A-series, begins with the release of arachidonic acid from the cell's membrane phospholipids. researchgate.netcreative-proteomics.com This release is triggered by cellular stimuli, such as mechanical trauma or inflammatory signals, which activate the enzyme phospholipase A2. researchgate.netfrontiersin.org Once liberated, arachidonic acid is available for metabolism through several enzymatic pathways, the most relevant for prostaglandin synthesis being the cyclooxygenase (COX) pathway. creative-proteomics.compoliklinika-harni.hr

The key enzymes in this initial step are the cyclooxygenases, COX-1 and COX-2, also known as prostaglandin H synthases. clinref.comallergolyon.fr These enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). researchgate.netuwyo.edu PGH2 is a pivotal precursor, standing at a crossroads from which various bioactive prostanoids are synthesized. uwyo.eduemich.edu

Enzymatic Pathways Leading to Prostaglandin A-Series Formation

The formation of A-series prostaglandins is a downstream event following the synthesis of other primary prostaglandins. Specifically, Prostaglandin A1 (PGA1) arises from the non-enzymatic dehydration of Prostaglandin E1 (PGE1). csic.es PGE1 itself is derived from dihomo-γ-linolenic acid via the action of COX enzymes. csic.es

Similarly, Prostaglandin A2 (PGA2) is formed through the dehydration of Prostaglandin E2 (PGE2). csic.esresearchgate.netbio-rad.com This dehydration process is a key step in the generation of the cyclopentenone structure characteristic of the A-series prostaglandins. nih.gov The formation of 15-deoxy-Δ12,14-prostaglandin A1 is noted as a deoxyanalog of prostaglandins. medchemexpress.com

It's important to note the distinction between the A-series and the J-series of cyclopentenone prostaglandins. While the A-series originates from PGE, the J-series, including the well-studied 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is derived from the dehydration of Prostaglandin D2 (PGD2). csic.esresearchgate.net

Cellular Production of Cyclopentenone Prostaglandins

Prostaglandins are not stored within cells but are synthesized on demand in response to various stimuli. creative-proteomics.com Nearly all nucleated cells in the body have the capacity to produce prostaglandins. wikipedia.org The specific type of prostaglandin produced depends on the complement of terminal prostaglandin synthases present in that particular cell type. wikipedia.org

For instance, cells that express high levels of PGE synthase will predominantly produce PGE2, which can then be dehydrated to form PGA2. bio-rad.com The production of cyclopentenone prostaglandins is an integral part of the cellular response to inflammation and stress. csic.es For example, inflammatory cells like macrophages are significant sources of prostaglandins. wikipedia.org The induction of COX-2 by inflammatory stimuli leads to a substantial increase in prostaglandin synthesis, including the precursors to cyclopentenone prostaglandins. nih.gov

The cellular machinery for prostaglandin synthesis is localized to specific subcellular compartments. The initial release of arachidonic acid by phospholipase A2 occurs at intracellular membranes like the nuclear envelope and endoplasmic reticulum. researchgate.net The subsequent conversion to PGH2 by COX enzymes also takes place within the endoplasmic and nuclear membranes. uwyo.edu The final, cell-specific synthesis of different prostaglandins occurs as PGH2 is metabolized by various synthases that are also often localized to these membrane systems. uwyo.edunih.gov

Molecular Mechanisms of Action: Receptor Dependent and Receptor Independent Pathways

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

15d-PGJ₂ was one of the first endogenous molecules identified as a natural ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial in regulating lipid metabolism, inflammation, and cellular differentiation. nih.govahajournals.orgnih.gov The interaction between 15d-PGJ₂ and PPARγ is a key receptor-dependent pathway.

The activation of PPARγ by 15d-PGJ₂ is not a simple non-covalent binding event. Instead, it involves a two-step process often described as a "dock and lock" mechanism. portlandpress.com Initially, 15d-PGJ₂ non-covalently docks into the ligand-binding domain (LBD) of PPARγ. portlandpress.com This is followed by a "locking" step, where a covalent bond is formed via a Michael addition reaction between the electrophilic carbon in the cyclopentenone ring of 15d-PGJ₂ and a specific cysteine residue, Cys285, within the PPARγ LBD. tandfonline.comportlandpress.com This covalent binding is a critical step for the subsequent activation of the receptor, leading to conformational changes and the recruitment of co-activators to regulate the transcription of target genes. portlandpress.com The necessity of this covalent bond is highlighted by studies using a C285S mutant of PPARγ, which can bind 15d-PGJ₂ non-covalently but remains in an inactive state because the covalent "lock" cannot be formed. portlandpress.com This PPARγ-dependent pathway is responsible for many of 15d-PGJ₂'s effects, including the suppression of ischemic brain injury and neuronal apoptosis. ahajournals.org

Covalent Modification of Cellular Nucleophiles via Michael Addition

A significant portion of 15d-PGJ₂'s biological activity occurs independently of PPARγ and is attributed to its chemical reactivity. nih.govaai.org The compound possesses a reactive α,β-unsaturated carbonyl group within its cyclopentenone ring structure. tandfonline.comcsic.es This feature renders it an electrophile, capable of reacting with cellular nucleophiles through a process known as Michael addition. tandfonline.comaacrjournals.org

This reaction primarily targets the sulfhydryl (thiol) groups of cysteine residues in a variety of cellular proteins. aacrjournals.orgcsic.es The formation of these covalent adducts can lead to significant alterations in protein function, representing a major receptor-independent mechanism of action for 15d-PGJ₂. aacrjournals.orgcsic.es This covalent modification is a selective process, targeting specific proteins that play critical roles in cellular signaling pathways, particularly those involved in inflammatory and stress responses. csic.escsic.es

Research has identified several key cellular proteins that are direct targets for covalent modification by 15d-PGJ₂, with the specific cysteine residues involved being pinpointed in many cases. This direct interaction can inhibit or alter the function of these proteins. For example, the modification of transcription factors can directly inhibit their ability to bind to DNA. aacrjournals.orgcsic.es

Key protein targets and their modified cysteine residues are detailed below:

| Target Protein | Modified Cysteine Residue(s) | Functional Consequence |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Cys285 | Covalent binding and activation of the receptor. tandfonline.comportlandpress.com |

| c-Jun (a component of AP-1) | Cys269 | Located in the DNA binding domain, this modification inhibits AP-1 DNA binding. csic.es |

| H-Ras | Cys184 | Induces activation of the H-Ras protein. pnas.org |

| Estrogen Receptor-α (ERα) | Cys240, Cys277 | Disrupts the zinc finger structure of the DNA-binding domain, blocking ERα transcriptional activity. aacrjournals.org |

| β-actin | Cys374 | Induces unfolding of the actin structure and depolymerization of the actin filament network. tandfonline.com |

| IκB kinase (IKK) | Not specified | Proposed to be a target, leading to inhibition of the NF-κB pathway. aai.orgpnas.orgjci.org |

Distinction from G-Protein Coupled Prostanoid Receptor Mediation

The signaling mechanisms of 15d-PGJ₂ stand in contrast to those of classical prostanoids like PGD₂, PGE₂, and PGF₂α. physiology.org These traditional prostanoids primarily exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) located on the cell surface. physiology.orgnih.gov These are heptahelical transmembrane proteins that, upon ligand binding, couple to intracellular G-proteins (e.g., Gs, Gq, Gi) to modulate the levels of second messengers such as cyclic AMP (cAMP) and intracellular calcium. nih.govnih.gov For instance, PGD₂, the precursor to 15d-PGJ₂, acts on the DP1 and DP2 receptors to initiate its signaling cascades. nih.govnih.gov

In contrast, the principal actions of 15d-PGJ₂ are mediated through intracellular targets. tandfonline.comaai.org Its ability to readily cross the cell membrane allows it to directly interact with and covalently modify cytoplasmic and nuclear proteins, as described above. tandfonline.com Furthermore, its activation of the nuclear receptor PPARγ represents a distinct signaling paradigm from surface GPCRs. nih.gov

This mechanistic distinction is also supported by the concentrations at which these molecules are active. Classical prostanoids typically act at low picomolar to nanomolar concentrations through their high-affinity GPCRs. jci.org However, many of the characteristic anti-inflammatory and pro-apoptotic effects of 15d-PGJ₂ that are mediated by PPARγ activation or covalent modification require micromolar concentrations in vitro. jci.org While 15d-PGJ₂ can interact with the PGD₂ receptor, its most well-characterized effects are independent of this type of signaling, relying instead on its unique chemical reactivity and its role as a potent PPARγ agonist. nih.govaai.org

Role in Cellular Processes: Beyond Inflammation and Apoptosis

Regulation of Cell Proliferation

15d-Prostaglandin A1 exhibits a complex, often biphasic, influence on cell proliferation, with its effects being highly dependent on cell type and concentration. dovepress.compnas.org At higher concentrations, it generally acts as an anti-proliferative agent. For instance, in C2C12 myoblasts, treatment with 10 µM 15d-PGJ2 led to a decrease in cell proliferation and an increase in the cell doubling time from 13.76 hours to 57.24 hours. elifesciences.org Similarly, it inhibits the proliferation of vascular smooth muscle cells and human umbilical vein endothelial cells (HUVECs). physiology.org In the context of cancer, 15d-PGJ2 has been shown to reduce the viability of human thyroid carcinoma cells and osteosarcoma cells in a dose-dependent manner. mdpi.comsemanticscholar.org

Conversely, at lower concentrations, 15d-PGJ2 can stimulate cell proliferation in certain cell types, such as mesangial and breast cancer cells. pnas.org This dual action is attributed to its ability to interact with multiple cellular targets. dovepress.com The anti-proliferative effects are often linked to the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the inhibition of the NF-κB signaling pathway, both of which are key regulators of cell growth and inflammation. researchgate.netdovepress.com The proliferative effects, on the other hand, may be mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) extracellular signal-regulated kinase (ERK) 1/2 and phosphatidylinositol 3-kinase (PI3-kinase) pathways. pnas.org

| Cell Type | Effect of this compound | Concentration | Reference |

| C2C12 myoblasts | Decreased proliferation | 10 µM | elifesciences.org |

| Vascular smooth muscle cells | Inhibition of proliferation, G1 arrest | Not specified | physiology.org |

| Human umbilical vein endothelial cells (HUVECs) | Inhibition of proliferation | Dose-dependent | physiology.org |

| Human thyroid carcinoma cells (CGTH W-2) | Decreased survival rate | Dose-dependent | semanticscholar.org |

| Osteosarcoma cells (U2-OS, Saos-2) | Decreased cell viability | 20 µM | mdpi.com |

| Mesangial cells | Induced proliferation | Low micromolar | pnas.org |

| Breast cancer cells | Induced proliferation | Low micromolar | pnas.org |

| Vδ2 T cells | Suppressed proliferation | Not specified | plos.org |

Impact on Cell Differentiation

This compound and its related compounds play a significant role in directing the differentiation of various cell types. Prostaglandin (B15479496) A1 (PGA1) has been shown to be a potent inducer of differentiation in Friend erythroleukemia cells, stimulating hemoglobin production. nih.gov This action was profound enough to prevent the return of already differentiated cells to an undifferentiated state. nih.gov

In the context of muscle development, 15d-PGJ2, a metabolite of PGD2, has been identified as a negative regulator of muscle differentiation. elifesciences.orgelifesciences.org It is released by senescent myoblasts and inhibits the differentiation of healthy myoblasts, a process that could impede muscle regeneration. elifesciences.orgelifesciences.org This inhibitory effect is mediated through the covalent modification of the HRas protein. elifesciences.org

Conversely, 15d-PGJ2 is a potent inducer of adipocyte (fat cell) differentiation. frontiersin.org It also promotes the differentiation of macrophages by stimulating the expression of the scavenger receptor CD36. physiology.org Furthermore, a synthetic derivative of prostaglandin A1, TEI-6363, has been shown to induce osteoblastic differentiation in a rat osteosarcoma-derived cell line after arresting the cell cycle in the G1 phase. nih.gov

| Cell Type | Effect of Prostaglandin A1/15d-Prostaglandin A1 | Key Findings | Reference |

| Friend erythroleukemia cells | Induced differentiation (by PGA1) | Stimulated hemoglobin production | nih.gov |

| Myoblasts | Inhibited differentiation (by 15d-PGJ2) | Negative regulation of muscle regeneration | elifesciences.orgelifesciences.org |

| Adipocytes | Induced differentiation (by 15d-PGJ2) | Potent inducer of fat cell formation | frontiersin.org |

| Macrophages | Promoted differentiation (by 15d-PGJ2) | Stimulated expression of CD36 | physiology.org |

| ROS17/2.8 (osteosarcoma) | Induced osteoblastic differentiation (by TEI-6363) | Associated with G1 cell cycle arrest | nih.gov |

Influence on Cell Adhesion and Migration

Prostaglandins (B1171923), including this compound, exert a significant influence on the processes of cell adhesion and migration, which are critical in both normal physiological and pathological conditions like cancer metastasis. nih.govnih.gov

Inhibition of Inflammatory Endothelial Cell Adhesion Molecule Upregulation

This compound can inhibit the upregulation of inflammatory endothelial cell adhesion molecules (CAMs). medchemexpress.com This is a crucial step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues. By suppressing the expression of molecules like ICAM-1, 15d-PGJ2 reduces the adhesion of immune cells. frontiersin.org This effect is partly mediated through the inhibition of the NF-κB signaling pathway, a key transcriptional regulator of inflammatory genes. researchgate.netahajournals.org

Prevention of Monocyte Arrest

In line with its inhibitory effect on adhesion molecule expression, 15-Deoxy-Δ12,14-prostaglandin A1 has been shown to prevent the arrest of monocytes on endothelial cells. medchemexpress.com This action further underscores its anti-inflammatory properties by hindering a critical step in the recruitment of inflammatory cells to sites of inflammation. ahajournals.orgsemanticscholar.org

Beyond its role in inflammation, 15d-PGJ2 also affects the migration of cancer cells. In human thyroid carcinoma cells, it was found to reduce cell migration by 35% and decrease cell adhesion by 26%. semanticscholar.org This was associated with the downregulation of focal adhesion proteins and disassembly of actin stress fibers. semanticscholar.orgfrontiersin.org

| Process | Effect of this compound | Mechanism | Reference |

| Endothelial Cell Adhesion Molecule Upregulation | Inhibition | Reduced ICAM-1 expression, NF-κB inhibition | frontiersin.orgmedchemexpress.com |

| Monocyte Arrest | Prevention | Reduced adhesion to endothelium | medchemexpress.com |

| Cancer Cell Migration (Thyroid Carcinoma) | Reduction | Downregulation of focal adhesion proteins | semanticscholar.org |

| Cancer Cell Adhesion (Thyroid Carcinoma) | Reduction | Impairment of focal adhesion complexes | semanticscholar.org |

Stress Granule (SG) Formation Induction

This compound is an inducer of stress granule (SG) formation. frontiersin.org SGs are dense cytoplasmic aggregates of stalled translation initiation complexes that form in response to various cellular stresses. researchgate.net The formation of SGs is a protective mechanism that allows cells to conserve energy and prioritize the translation of stress-responsive proteins.

15d-PGJ2 induces SG formation by interacting with the eukaryotic translation initiation factor 4A (eIF4A). researchgate.net This binding event blocks the interaction between eIF4A and eIF4G, leading to an inhibition of translation initiation and the subsequent assembly of SGs. researchgate.net This mechanism has been observed to be conserved across species. researchgate.net In the context of cancer, particularly in cells with mutant KRAS, the production of 15d-PGJ2 is increased, leading to elevated SG formation. nih.gov This enhanced SG response can confer cytoprotection and resistance to chemotherapeutic agents. nih.gov

Mechanisms in Inflammatory Regulation

Anti-inflammatory Actions

15d-PGA1, along with other cyclopentenone prostaglandins (B1171923) (cyPGs), exhibits potent anti-inflammatory properties. koreascience.krnih.gov These effects are largely attributed to their ability to interfere with key pro-inflammatory signaling pathways. A primary target is the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation and immunity. frontiersin.org 15d-PGA1 can inhibit NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK) and directly blocking the binding of NF-κB to DNA. aai.orgresearchgate.net This inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory genes. csic.es

Furthermore, 15d-PGA1 is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions. frontiersin.orgdovepress.com Activation of PPARγ by 15d-PGA1 can suppress the expression of inflammatory genes. researchgate.net However, it is important to note that many of the anti-inflammatory actions of 15d-PGA1 can occur independently of PPARγ activation. frontiersin.orgfrontiersin.org

The anti-inflammatory effects of 15d-PGA1 are also mediated through its interaction with other signaling pathways, such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and the activator protein-1 (AP-1) pathway. frontiersin.org By modulating these pathways, 15d-PGA1 can further dampen the inflammatory response.

Pro-resolving Activities

Beyond simply suppressing inflammation, 15d-PGA1 actively participates in the resolution of inflammation, a process crucial for restoring tissue homeostasis. researchgate.net The resolution of inflammation is an active process involving the production of specialized pro-resolving mediators (SPMs). mdpi.com While not a classical SPM, 15d-PGA1 contributes to this process by shifting the balance from a pro-inflammatory to a pro-resolving state.

The expression of enzymes responsible for producing prostaglandins like PGD2, the precursor to 15d-PGJ2 (a related cyclopentenone prostaglandin), has been observed to increase during the resolution phase of inflammation. researchgate.net This suggests a role for these lipids in actively terminating the inflammatory response. The ability of cyclopentenone prostaglandins to regulate NF-κB is also a key aspect of their pro-resolving function. nih.gov

In the context of arthritis, a condition characterized by chronic inflammation, 15d-PGJ2 has been shown to ameliorate disease severity by reducing inflammation and pannus invasion. frontiersin.org This highlights the potential of these compounds to promote the resolution of chronic inflammatory conditions.

Differential Effects on Cytokine Expression (e.g., Interleukin-10)

The influence of cyclopentenone prostaglandins on cytokine expression is complex and can be differential. For instance, while often suppressing pro-inflammatory cytokines, their effect on the anti-inflammatory cytokine Interleukin-10 (IL-10) can vary.

One study directly compared the effects of Prostaglandin (B15479496) A1 (PGA1) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) on IL-10 expression in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). koreascience.krnih.gov Interestingly, while 15d-PGJ2 inhibited the expression of LPS-induced IL-10, PGA1 was found to increase its expression. koreascience.krnih.gov This synergistic effect of PGA1 on IL-10 expression was dependent on NF-κB and was mediated by the p38 and SAPK/JNK mitogen-activated protein (MAP) kinase signaling pathways, as well as being associated with the PPARγ pathway. koreascience.krnih.gov

Furthermore, in a co-culture system of human intestinal epithelial cells (IECs) and macrophages, TLR4 signaling led to the synthesis of 15d-PGJ2 by macrophages. nih.gov This, in turn, activated PPARγ in the epithelial cells, leading to an enhanced expression of IL-10. nih.gov This demonstrates a complex interplay between different cell types and signaling molecules in regulating IL-10 production.

Induction of Cytoprotective Mediators (e.g., Glutathione (B108866), Heat Shock Proteins)

A significant aspect of the biological activity of 15d-PGA1 and related compounds is their ability to induce the expression of cytoprotective molecules, which help cells to cope with stress and injury. This includes the antioxidant glutathione (GSH) and heat shock proteins (HSPs).

Low concentrations of 15d-PGJ2 have been shown to increase cellular levels of GSH in human endothelial cells by upregulating the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. ahajournals.orgahajournals.org This induction of GSH synthesis appears to be a common feature of cyclopentenone prostaglandins and is dependent on their chemical structure rather than PPARγ activation. ahajournals.orgahajournals.org The induction of GSH contributes to the cytoprotective effects of these prostaglandins. ahajournals.org The mechanism for this induction is linked to the activation of the electrophile responsive element (EpRE) through the transcription factor Nrf2. ahajournals.org

Cyclopentenone prostaglandins are also potent inducers of heat shock proteins, such as HSP70 and HSP32 (heme oxygenase-1). aai.orgnih.govnih.gov The induction of HSPs is a well-known cellular stress response that provides protection against various harmful stimuli. In cardiac myocytes, Prostaglandin A1 (PGA1) has been shown to induce the expression of HSP72 and HSP32, likely through the activation of heat shock factor 1 (HSF1) and NF-κB. nih.gov The induction of these cytoprotective proteins is considered a key component of the anti-inflammatory and pro-resolving actions of cyclopentenone prostaglandins. aai.org

Table of Research Findings on 15d-Prostaglandin A1 and Related Compounds

| Compound | Biological Effect | Key Findings | Cell/System Studied | Reference |

|---|---|---|---|---|

| 15d-PGJ2 | Anti-inflammatory | Inhibits NF-κB signaling. | Various | frontiersin.orgdovepress.com |

| 15d-PGJ2 | Pro-resolving | Ameliorates collagen-induced arthritis. | Rat model | frontiersin.org |

| PGA1 | IL-10 Induction | Increases LPS-induced IL-10 expression. | Mouse peritoneal macrophages | koreascience.krnih.gov |

| 15d-PGJ2 | IL-10 Inhibition | Inhibits LPS-induced IL-10 expression. | Mouse peritoneal macrophages | koreascience.krnih.gov |

| 15d-PGJ2 | Glutathione Induction | Upregulates glutamate-cysteine ligase (GCL). | Human endothelial cells | ahajournals.orgahajournals.org |

Table of Chemical Compounds

| Compound Name |

|---|

| 15-deoxy-Δ12,14-prostaglandin A1 (15d-PGA1) |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) |

| Activator protein-1 (AP-1) |

| Arachidonic acid |

| Buthionine sulfoximine (B86345) (BSO) |

| Glutamate-cysteine ligase (GCL) |

| Glutathione (GSH) |

| Heat Shock Factor 1 (HSF1) |

| Heat Shock Protein 32 (HSP32/Heme oxygenase-1) |

| Heat Shock Protein 70 (HSP70) |

| IκB kinase (IKK) |

| Interleukin-10 (IL-10) |

| Janus kinase (JAK) |

| Lipopolysaccharide (LPS) |

| Mitogen-activated protein (MAP) kinases |

| Nuclear factor-kappaB (NF-κB) |

| Peroxisome proliferator-activated receptor-gamma (PPARγ) |

| Prostaglandin A1 (PGA1) |

| Prostaglandin D2 (PGD2) |

| Signal transducer and activator of transcription (STAT) |

Mechanisms in Apoptosis and Programmed Cell Death

Induction of Apoptosis in Cancer Cells

Prostaglandins (B1171923) of the A-series, including Prostaglandin (B15479496) A1 (PGA1) and its analog 15d-PGA1, have demonstrated a marked ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov This pro-apoptotic activity has been observed in various cancer cell lines, such as gastric carcinoma and leukemia. nih.govnih.gov

The induction of apoptosis by these prostaglandins is often linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, leading to the activation of apoptotic pathways. nih.gov For instance, studies on the related compound 15d-PGJ2 show that its ability to induce apoptosis is dependent on ROS production in leukemia, colorectal, and osteosarcoma cancer cells. nih.govmdpi.com This ROS generation can be mediated through various sources, including mitochondria and NADPH oxidase activation. nih.govresearchgate.net

Furthermore, the anti-proliferative effects of these prostaglandins are associated with changes in the expression of proteins that regulate the cell cycle and apoptosis. nih.gov For example, treatment with these compounds can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, shifting the cellular balance towards cell death. nih.govnih.govnih.gov

Caspase Cascade Activation

A central mechanism in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. promega.com These enzymes exist in an inactive state in healthy cells and are activated in a cascade-like fashion in response to apoptotic signals. promega.com

Both PGA1 and 15d-PGJ2 have been shown to activate this caspase cascade in a time- and dose-dependent manner. nih.gov A key initiator caspase, caspase-9, and an effector caspase, caspase-3, are typically involved. promega.com Once activated, effector caspases like caspase-3 proceed to cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.netmdpi.comnih.gov The cleavage of PARP is a well-established hallmark of apoptosis. researchgate.net

Studies have demonstrated that the apoptotic effects of these prostaglandins can be significantly diminished by using pan-caspase inhibitors, such as Z-Val-Ala-Asp (OCH3)-fluoromethyl ketone (zVAD-FMK). researchgate.netnih.gov When cells are treated with this inhibitor, the cleavage of caspase-3 and PARP is attenuated, confirming the critical role of the caspase cascade in this process. researchgate.netnih.gov

PPAR-Independent Apoptotic Pathways

While some prostaglandins, notably 15d-PGJ2, are known ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a significant portion of their biological effects, including the induction of apoptosis, occurs through pathways independent of this receptor. nih.govnih.govnih.gov This has been demonstrated in studies where the overexpression of PPARγ did not lead to an increase in cell death, or where PPARγ inhibitors failed to block the apoptotic process. nih.govnih.gov

One of the primary PPARγ-independent mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.comnih.govnih.gov NF-κB is a transcription factor that promotes cell survival and is often overactive in cancer cells, contributing to their resistance to apoptosis. nih.gov Prostaglandins like PGA1 and 15d-PGJ2 can inhibit NF-κB signaling through direct covalent modification of critical components of this pathway, such as the IκB kinase (IKK) complex. nih.gov By inactivating IKK, these prostaglandins prevent the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm and unable to activate pro-survival genes. nih.gov

Another PPARγ-independent mechanism involves the activation of mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK). nih.govmdpi.comnih.gov The activation of the JNK signaling pathway has been directly linked to the induction of apoptosis by PGA1 and 15d-PGJ2. nih.govnih.gov The essential nature of the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring for these activities suggests that direct interaction with and modification of signaling proteins is a key part of their mechanism. nih.gov

Interaction with Specific Molecular Targets

Aldo-Keto Reductase AKR1B10 Modification and Inhibition by Prostaglandin (B15479496) A1

Recent proteomic studies have identified the aldo-keto reductase (AKR) family of enzymes as selective targets for modification by Prostaglandin A1 (PGA1). nih.govaacrjournals.org Among these, AKR1B10, an enzyme implicated in tumor biology and chemoresistance, is a primary target. nih.govaacrjournals.org AKR1B10 contributes to tumorigenesis by mechanisms such as depleting retinoic acid and metabolizing anticancer drugs that contain carbonyl groups. aacrjournals.orgsemanticscholar.org

The interaction between PGA1 and AKR1B10 is highly specific. aacrjournals.org Molecular modeling and experimental validation have shown that PGA1 covalently binds to Cysteine 299 (Cys299), a residue located near the enzyme's active site. nih.govsemanticscholar.org This binding is facilitated by the orientation of PGA1 by other conserved residues in the AKR family, His111 and Tyr49. nih.govsemanticscholar.org Mutation of Cys299 completely prevents the incorporation of a biotinylated PGA1 analogue (PGA1-B), confirming it as the essential site of interaction. nih.govsemanticscholar.org Similarly, substituting His111 or Tyr49 significantly reduces this interaction. nih.govsemanticscholar.org

The covalent modification of AKR1B10 by PGA1 leads to a significant loss of its enzymatic activity. nih.govsemanticscholar.org In transfected COS-7 cells, treatment with PGA1 resulted in over 60% inhibition of AKR1B10 activity. researchgate.net This inhibitory effect is more pronounced than that observed with other cyclopentenone prostaglandins (B1171923) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which shows only marginal binding to AKR1B10 and a weak inhibitory effect on its activity. aacrjournals.orgresearchgate.net The modification and inhibition of AKR1B10 by PGA1 are enhanced when cellular levels of glutathione (B108866) are depleted. nih.govsemanticscholar.org

A significant functional consequence of this inhibition is the potentiation of chemotherapeutic drugs. In A549 lung cancer cells, which have detectable levels of AKR1B10, PGA1 treatment was found to increase the accumulation of the AKR substrate and anticancer drug doxorubicin (B1662922). nih.govaacrjournals.org This leads to a potentiation of the cell-cycle arrest induced by doxorubicin, suggesting that PGA1 can help counteract chemoresistance. nih.govaacrjournals.orgsemanticscholar.org

| Aspect of Interaction | Detailed Finding | Experimental Model | Reference |

|---|---|---|---|

| Target Identification | AKR1B10 identified as a selective target for PGA1 modification. | Proteomic approaches in NIH-3T3 fibroblasts. | aacrjournals.org |

| Binding Site | PGA1 covalently binds to Cysteine 299 (Cys299) in the active site of AKR1B10. | Molecular modeling; Site-directed mutagenesis in transfected cells. | nih.govsemanticscholar.org |

| Functional Effect | Modification by PGA1 leads to inhibition of AKR1B10 enzymatic activity by >60%. | Transfected COS-7 cells. | researchgate.net |

| Biological Consequence | PGA1 treatment potentiates the effects of the chemotherapeutic drug doxorubicin by increasing its accumulation. | A549 human lung adenocarcinoma cells. | nih.govaacrjournals.org |

| Comparative Selectivity | PGA1 is a more potent inhibitor of AKR1B10 than 15d-PGJ2. | Transfected COS-7 cells. | aacrjournals.org |

Tau Protein Dephosphorylation

Prostaglandin A1 has been shown to play a role in the regulation of Tau protein phosphorylation, a key process in the pathology of Alzheimer's disease and other tauopathies. nih.govresearchgate.net Research indicates that PGA1 decreases the hyperphosphorylation of Tau. nih.govbocsci.com This effect is not direct but is mediated through the activation of a major cellular phosphatase. nih.gov

The mechanism involves the activation of Protein Phosphatase 2A (PP2A), an enzyme responsible for dephosphorylating Tau. nih.govresearchgate.net PGA1 activates PP2A through a Michael addition mechanism, forming a covalent adduct with a specific cysteine residue on the PP2A scaffold subunit A alpha (PPP2R1A). nih.govbocsci.com Mass spectrometry and immunoprecipitation assays identified this critical residue as Cysteine 377 (Cys377) of PPP2R1A. nih.govresearchgate.net The binding of PGA1 to this site is crucial for enhancing the enzymatic activity of the PP2A complex. nih.gov

In vivo studies using tauP301S transgenic mice, a model for Alzheimer's disease, demonstrated that administration of PGA1 significantly decreased Tau phosphorylation at multiple sites, including Thr181, Ser202, and Ser404, in a dose-dependent manner. nih.govbocsci.com This dephosphorylation was attributed to the activation of PPP2R1A in the mice. nih.gov The reduction in Tau hyperphosphorylation following long-term treatment with PGA1 was associated with improvements in cognitive decline in these mice. bocsci.com

| Aspect of Interaction | Detailed Finding | Experimental Model | Reference |

|---|---|---|---|

| Overall Effect | PGA1 decreases the phosphorylation of Tau protein. | tauP301S transgenic mice; Neuroblastoma (N2a) cells. | nih.govbocsci.com |

| Mechanism of Action | PGA1 activates Protein Phosphatase 2A (PP2A). | In vitro and in vivo studies. | nih.govresearchgate.net |

| Molecular Target | PGA1 forms a Michael adduct with Cysteine 377 of the PP2A scaffold subunit A alpha (PPP2R1A). | Pull-down assays, immunoprecipitation, HPLC-MS-MS. | nih.govresearchgate.net |

| Phosphorylation Sites Affected | Significant decrease in phosphorylation at Thr181, Ser202, and Ser404. | tauP301S transgenic mice. | nih.govbocsci.com |

| Functional Outcome | Reduced Tau phosphorylation leads to improvements in cognitive decline. | Morris water maze test in tauP301S transgenic mice. | nih.govbocsci.com |

Ras Protein Modification

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are key regulators of cellular proliferation and signaling. acs.orgnih.gov Cyclopentenone prostaglandins can directly modify Ras proteins, and different prostaglandins exhibit distinct specificities. acs.org Prostaglandin A1 and its isomer 8-iso-PGA1 have been shown to bind to and activate Ras proteins. acs.orgnih.gov

The modification of Ras by PGA1 occurs at a specific site within the protein's structure. acs.org Unlike 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which preferentially targets cysteines in the C-terminal region of H-Ras (Cys181 and Cys184), PGA1 mainly binds to Cysteine 118 (Cys118). acs.orgnih.gov This residue is located within the GTP-binding motif of the Ras protein. acs.org

This site-selective modification has important biological consequences. acs.org Cysteine 118 is present in all three major Ras homologues (H-, N-, and K-Ras). acs.orgnih.gov Consequently, PGA1 is capable of binding to and activating H-Ras, N-Ras, and K-Ras. acs.orgnih.gov This contrasts with the action of 15d-PGJ2, which shows a preferential interaction with H-Ras because its target, Cysteine 184, is unique to this isoform. acs.orgnih.gov The activation of H- and N-Ras isoforms by PGA1 has been linked to the induction of apoptosis in cancer cells. researchgate.net The modification of Cys118 is necessary for this PGA1-induced apoptotic response. researchgate.net

| Prostaglandin | Primary Ras Target Site | Affected Ras Isoforms | Reference |

|---|---|---|---|

| Prostaglandin A1 (PGA1) | Cysteine 118 (in the GTP-binding motif) | H-Ras, N-Ras, K-Ras | acs.orgnih.gov |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Cysteines 181 and 184 (in the C-terminal region) | Preferentially H-Ras | acs.orgnih.gov |

Neurobiological Actions

Neuroprotective Effects in Models of Ischemic Injury

Prostaglandin (B15479496) A1 (PGA1):

Research in rodent models of focal cerebral ischemia has demonstrated the neuroprotective potential of PGA1. medchemexpress.com In a model of transient ischemia in mice, intracerebroventricular administration of PGA1 was found to reduce the resulting infarct volume by approximately 43%. medchemexpress.com Similarly, in rats subjected to permanent ischemia, PGA1 diminished the infarct volume by 18% to 27% and significantly improved motor dysfunction following the ischemic event. caymanchem.commedchemexpress.com These findings suggest that PGA1 can protect neurons from ischemic injury. caymanchem.commedchemexpress.com

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2):

The metabolite 15d-PGJ2 has also been shown to confer neuroprotection in the context of ischemia-reperfusion injury. ahajournals.org Studies using adenoviral gene transfer to increase cyclooxygenase-1 (COX-1) levels, thereby boosting the production of 15d-PGJ2 in the ischemic cortex, showed a correlated reduction in infarct volume. ahajournals.orgsigmaaldrich.com Direct administration of 15d-PGJ2 or the PPARγ agonist rosiglitazone (B1679542) also resulted in a smaller infarct volume. ahajournals.org This protective effect is linked to the inhibition of neuronal apoptosis and necrosis. ahajournals.orgnih.gov In diabetic rat models of ischemia-reperfusion, treatment with 15d-PGJ2 led to reduced neurological deficits, smaller infarct and cerebral edema volumes, and fewer apoptotic cells. biomol.com

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Prostaglandin A1 (PGA1) | Transient Focal Ischemia (Mice) | Reduced infarct volume by ~43% | medchemexpress.com |

| Prostaglandin A1 (PGA1) | Permanent Focal Ischemia (Rats) | Diminished infarct volume by 18-27%; ameliorated motor dysfunction | caymanchem.commedchemexpress.com |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Ischemia-Reperfusion (Rats) | Reduced infarct volume; inhibited neuronal apoptosis and necrosis | ahajournals.orgnih.gov |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Diabetic Ischemia-Reperfusion (Rats) | Alleviated neurological deficits, infarct volume, and apoptosis | biomol.com |

Modulation of Neuronal Signaling Pathways

The neuroprotective effects of these prostaglandins (B1171923) are rooted in their ability to modulate key intracellular signaling pathways involved in inflammation and cell survival.

Prostaglandin A1 (PGA1):

The mechanisms underlying PGA1's neuroprotective actions involve the modulation of inflammatory and stress-response pathways. caymanchem.com One of the primary mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. sigmaaldrich.com Following an ischemic event, PGA1 was shown to block the ischemia-induced increase in phosphorylated IKKα (pIKKα) levels and prevent the degradation of its inhibitor, IκBα. sigmaaldrich.com This action attenuates the nuclear translocation of the NF-κB p65 subunit, thereby repressing the expression of downstream target genes like c-Myc. sigmaaldrich.com

Furthermore, PGA1 is an activator of the peroxisome proliferator-activated receptor-gamma (PPARγ). sigmaaldrich.comscbt.com Ischemia increases PPARγ immunoreactivity in the nucleus of striatal cells, and PGA1 enhances this induction. sigmaaldrich.com The neuroprotective effects of PGA1 against ischemia were significantly diminished by pretreatment with a PPARγ antagonist, confirming the importance of this pathway. sigmaaldrich.com

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2):

15d-PGJ2 is a well-established natural ligand and agonist for PPARγ. sigmaaldrich.comglpbio.com Many of its anti-inflammatory and neuroprotective effects are mediated through the activation of this nuclear receptor. nih.govglpbio.com Activation of PPARγ by 15d-PGJ2 leads to the suppression of genes involved in inflammation by blocking transcription factors such as NF-κB. nih.gov

15d-PGJ2 also exerts its effects through PPARγ-independent mechanisms. It can directly inhibit multiple steps in the NF-κB signaling pathway. glpbio.com Additionally, it is known to induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. nih.govmdpi.com This induction can be mediated through various pathways, including those involving reactive oxygen species (ROS), Protein Kinase C (PKCδ), JNK1/2, and the transcription factors Sp1 and AP-1. nih.gov The upregulation of HO-1, coupled with the suppression of NF-κB-dependent genes like COX-2, represents a major mechanism for its protective effects against ischemic injury. nih.gov

| Compound | Signaling Pathway | Effect | Reference |

|---|---|---|---|

| Prostaglandin A1 (PGA1) | NF-κB | Inhibits activation by blocking IκBα degradation and p65 translocation | sigmaaldrich.com |

| Prostaglandin A1 (PGA1) | PPARγ | Enhances ischemia-triggered induction and activation | sigmaaldrich.com |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | PPARγ | Acts as a natural ligand, leading to activation and anti-inflammatory gene expression | nih.govglpbio.com |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | NF-κB | Inhibits transcriptional activity | nih.govglpbio.com |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Heme Oxygenase-1 (HO-1) | Upregulates expression, providing antioxidant and anti-inflammatory effects | nih.govnih.gov |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | AP-1 & Sp1 | Activates these transcription factors to induce HO-1 expression | nih.gov |

Advanced Research Methodologies for Studying Cyclopentenone Prostaglandins

Cell Culture Models for Mechanistic Elucidation

Cell culture systems are indispensable for dissecting the molecular pathways affected by 15d-PGJ₂ and other cyclopentenone prostaglandins (B1171923). A wide array of cell lines has been utilized to investigate their effects on processes like inflammation, cell proliferation, and apoptosis. researchgate.netnih.gov

For instance, the RAW 264.7 macrophage-like cell line, which lacks endogenous PPARγ, has been instrumental in demonstrating the PPARγ-independent mechanisms of 15d-PGJ₂ in inhibiting the expression of proinflammatory genes. nih.govaai.org Similarly, HeLa cells, also deficient in endogenous PPARγ, have been used to confirm these findings. nih.gov The use of different cell lines, such as human breast, colon, and prostate cancer cells, has revealed the broad anti-growth activity of 15d-PGJ₂. wikipedia.org

In the context of neurological studies, cultured rodent neuron cells have been used to show that 15d-PGJ₂ and related compounds can induce apoptosis by inhibiting the Phosphoinositide 3-kinase (PI3K) signaling pathway. wikipedia.org Human vascular endothelial cells (HUVECs) have been employed to demonstrate that 15d-PGJ₂ can inhibit the expression of adhesion molecules like VCAM-1 and ICAM-1, highlighting its anti-inflammatory potential in the vasculature. ahajournals.org Furthermore, studies using human myometrial, vaginal epithelial, and amnion epithelial cells have explored the immunomodulatory effects of 15d-PGJ₂ in the context of preterm labor. frontiersin.org

The following table summarizes some of the cell lines used in studying cyclopentenone prostaglandins and the key findings:

| Cell Line | Model System | Key Findings with 15d-PGJ₂ and related CyPGs |

| RAW 264.7 | Macrophage-like cells (PPARγ-negative) | Inhibition of LPS-induced iNOS promoter activity, demonstrating PPARγ-independent mechanisms. nih.gov |

| HeLa | Human epithelial cells (PPARγ-negative) | Confirmation of PPARγ-independent inhibition of NF-κB. nih.gov |

| MCF-7 | Human breast cancer cells | Inhibition of cell proliferation and induction of apoptosis. spandidos-publications.com |

| L-1210 | Murine leukemia cells | Demonstration of active transport and intracellular accumulation. nih.gov |

| HUVEC | Human Umbilical Vein Endothelial Cells | Inhibition of TNF-α-induced VCAM-1 and ICAM-1 expression. ahajournals.org |

| SH-SY5Y | Human neuroblastoma cells | Induction of apoptosis and interaction with thioredoxin. researchgate.net |

| U2-OS, Saos-2 | Human osteosarcoma cells | Inhibition of cell growth and motility. mdpi.comresearchgate.net |

Transfection and Gene Modulation Techniques for Pathway Analysis

To dissect the specific signaling pathways modulated by 15d-PGJ₂, researchers utilize transfection and gene modulation techniques. These methods allow for the overexpression or silencing of specific genes to understand their role in the cellular response to cyclopentenone prostaglandins.

A key pathway of interest is the NF-κB signaling cascade, a central regulator of inflammation. nih.gov Studies have shown that 15d-PGJ₂ can inhibit multiple steps in this pathway. nih.govnih.gov For example, in cells lacking PPARγ, transfection with a PPARγ expression vector enhances the inhibitory effect of 15d-PGJ₂ on the induction of the iNOS promoter by lipopolysaccharide (LPS). nih.gov This indicates both PPARγ-dependent and -independent mechanisms of action.

Gene silencing techniques, such as the use of small interfering RNA (siRNA), have been employed to confirm the roles of specific proteins. For instance, silencing of Heme Oxygenase-1 (HO-1) was shown to attenuate the inhibitory effect of 15d-PGJ₂ on TPA-induced MMP-9 expression and invasion in breast cancer cells, demonstrating the involvement of the Nrf2/HO-1 pathway. nih.gov

Furthermore, the use of dominant-negative forms of proteins has been crucial. For example, a dominant-negative form of RORα1 attenuated the inhibitory effect of 15d-PGJ₂ on TNF-α-induced gene expression in HUVECs, suggesting that the anti-inflammatory actions of 15d-PGJ₂ can be mediated in part by RORα. ahajournals.org

Proteomic Approaches for Cellular Target Identification using Biotinylated Analogs

A significant aspect of cyclopentenone prostaglandin (B15479496) research involves identifying the cellular proteins they directly interact with. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring allows these lipids to form covalent adducts with cellular proteins, particularly on cysteine residues, thereby altering their function. aai.orgnih.gov

To identify these protein targets, a powerful proteomic approach utilizes biotinylated analogs of 15d-PGJ₂. nih.govplos.org This technique involves treating cells with the biotin-tagged prostaglandin. The biotin (B1667282) moiety acts as a handle, allowing for the isolation of the prostaglandin-protein adducts using avidin-based affinity chromatography (e.g., avidin (B1170675) pull-down assays). nih.gov

Once isolated, the adducted proteins can be identified using techniques like two-dimensional gel electrophoresis followed by mass spectrometry. nih.gov This methodology has successfully identified a range of cellular targets for 15d-PGJ₂.

In mesangial cells, this approach revealed interactions with proteins involved in the oxidative stress response (e.g., heat-shock protein 90) and cytoskeletal organization (e.g., actin, tubulin, vimentin). nih.gov In neuronal plasma membranes, biotinylated 15d-PGJ₂ was used to identify targets including glycolytic enzymes and molecular chaperones. plos.org Another study using biotinylated 15d-PGJ₂ in HeLa cells identified the translation initiation factor eIF4A as a direct target. nih.gov

The following table details some of the proteins identified as targets for covalent modification by biotinylated 15d-PGJ₂:

| Identified Protein Target | Cellular Function | Cell Type Studied |

| Actin, Tubulin, Vimentin | Cytoskeletal Organization | Mesangial Cells nih.gov |

| Heat-shock protein 90 | Oxidative Stress Response | Mesangial Cells nih.gov |

| Enolase 2, Pyruvate kinase M1 | Glycolytic Enzymes | Neuronal Plasma Membrane plos.org |

| eIF4A | Translation Initiation | HeLa Cells nih.gov |

| Thioredoxin | Redox Regulation | SH-SY5Y Cells researchgate.net |

| Keap1 | Nrf2 Inhibition | - csic.es |

| H-Ras | Signal Transduction | - psu.edu |

Biochemical Assays for Enzyme Activity and Signaling Pathway Assessment

Biochemical assays are fundamental for quantifying the functional consequences of 15d-PGJ₂ treatment on enzyme activities and signaling pathways. These assays provide quantitative data on the modulation of specific cellular processes.

Enzyme-linked immunosorbent assays (ELISAs) are widely used to measure the levels of 15d-PGJ₂ itself in biological samples, as well as the concentrations of cytokines and other signaling molecules produced by cells in response to treatment. assaygenie.comkrishgen.comelabscience.comarp1.com For example, ELISAs have been used to quantify the inhibition of TNFα protein secretion from cardiomyocytes treated with 15d-PGJ₂. nih.gov

To assess the impact on signaling pathways, electrophoretic mobility shift assays (EMSAs) have been instrumental in demonstrating the direct inhibition of NF-κB DNA binding activity by 15d-PGJ₂. nih.govnih.gov Western blotting is another cornerstone technique, used to detect changes in the levels and phosphorylation status of key signaling proteins. For instance, Western blotting has shown that 15d-PGJ₂ can inhibit the phosphorylation of IKKα/β and IκBα, upstream events in the NF-κB pathway. nih.govresearchgate.net

The activity of specific enzymes can also be directly measured. For example, spectrofluorimetric assays have been used to measure the hydrolytic activity of soluble epoxide hydrolase (sEH) and have shown a significant reduction in its activity upon covalent modification by 15d-PGJ₂. researchgate.net

Animal Models for In Vivo Biological Evaluation

To understand the physiological and therapeutic potential of 15d-Prostaglandin A₁ and related cyclopentenone prostaglandins, in vivo studies using animal models are essential. These models allow for the evaluation of the biological effects of these compounds in a whole-organism context, providing insights that cannot be obtained from in vitro studies alone.

A number of studies have demonstrated the therapeutic potential of 15d-PGJ₂ in animal models of inflammatory diseases. nih.govaai.org For instance, in a mouse model of gout, 15d-PGJ₂ significantly inhibited cell recruitment and the release of the pro-inflammatory cytokine IL-1β. aai.orgnih.gov In a murine model of anthrax infection, 15d-PGJ₂ was shown to reverse resistance to anthrax lethal toxin, which is dependent on the NLRP1 inflammasome. aai.orgnih.gov

Animal models have also been crucial in evaluating the anti-cancer effects of 15d-PGJ₂. In a mouse model using CT-26 subcutaneous tumors and an HL-60 leukemia xenograft model, 15d-PGJ₂ markedly reduced tumor growth. nih.govaacrjournals.org Furthermore, studies in rats have shown that direct injection of 15-d-Δ12,14-PGJ2 into the hippocampus can impair memory retrieval, suggesting a role for these prostaglandins in neurodegenerative processes. wikipedia.org

The following table provides examples of animal models used to study the in vivo effects of 15d-PGJ₂:

| Animal Model | Disease/Condition Studied | Key In Vivo Findings |

| Mouse peritonitis model | Gout/Inflammation | Inhibition of cell recruitment and IL-1β release. aai.orgnih.gov |

| Murine anthrax infection model | Anthrax Toxin Resistance | Reversal of NLRP1-dependent resistance. aai.orgnih.gov |

| Mouse CT-26 tumor model | Colorectal Cancer | Reduction in subcutaneous tumor growth. nih.gov |

| HL-60 xenograft mouse model | Leukemia | Reduction in xenograft tumor growth. nih.gov |

| Rat model of memory | Contextual Memory | Impairment of memory retrieval after hippocampal injection. wikipedia.org |

| C57BL/6 mice | Thrombocytopenia | Enhancement of platelet number and accelerated recovery after radiation. researchgate.net |

| Concanavalin A-induced hepatitis mouse model | Autoimmune Hepatitis | Reduction of liver impairment and NF-κB activation. researchgate.net |

Conclusion and Future Research Directions

Summary of Key Biological Roles and Molecular Mechanisms

Currently, there is a notable absence of published scientific literature detailing the specific biological activities and molecular mechanisms of 15-deoxy-Δ¹²,¹⁴-Prostaglandin A₁ (15d-PGA₁). caymanchem.combertin-bioreagent.com It is a synthetic analog of Prostaglandin (B15479496) A₁ (PGA₁) and is classified as a cyclopentenone prostaglandin (cyPG), a family of lipid mediators known for their potent biological effects. wikipedia.orgnih.govnih.gov

The defining structural feature of cyPGs is the α,β-unsaturated carbonyl group within their cyclopentenone ring. wikipedia.orgpnas.org This reactive group allows these molecules to form covalent bonds with nucleophilic centers in cellular proteins, particularly the sulfhydryl groups of cysteine residues, through a process called Michael addition. pnas.org This covalent modification is believed to be the primary mechanism behind many of their biological effects, which are often independent of traditional G-protein coupled prostanoid receptors. nih.gov

Given its structure, it is hypothesized that 15d-PGA₁ may share biological activities with other A-series and J-series cyPGs, such as PGA₁ and the extensively studied 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂). These activities prominently include:

Anti-inflammatory effects: Many cyPGs are known to suppress inflammatory responses. nih.govaai.org

Anti-proliferative and anti-neoplastic activity: Several cyPGs can inhibit cell cycle progression and induce apoptosis (programmed cell death) in tumor cells. nih.gov

Antiviral activity: Certain cyPGs have demonstrated the ability to interfere with viral replication. nih.gov

While PGA₁ has been shown to inhibit protein translation, a key cellular process, similar to 15d-PGJ₂, the potency and specific molecular interactions of 15d-PGA₁ remain undetermined. researchgate.netnih.gov

Unexplored Areas of Action and Potential Interplay with Other Biological Systems

The biological landscape of 15d-PGA₁ is almost entirely uncharted territory. Research is needed to transition from hypotheses based on structural similarity to concrete experimental evidence. Key unexplored areas include its fundamental interactions with major cellular signaling pathways and components.

Key Research Questions for 15d-PGA₁:

Interaction with PPARγ: 15d-PGJ₂ is a well-known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to inflammation and metabolism. caymanchem.com A critical unanswered question is whether 15d-PGA₁ also binds to and activates PPARγ, and if so, with what affinity and functional consequence.

Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. 15d-PGJ₂ is known to inhibit the NF-κB pathway through both PPARγ-dependent and independent mechanisms, including direct covalent modification of pathway components. nih.govpnas.org Investigating whether 15d-PGA₁ can similarly inhibit this crucial inflammatory pathway is a high-priority research goal.

Antimitotic and Antitumor Potential: Antimitotic and antitumor activities have been reported for analogs similar to 15d-PGA₁. caymanchem.combertin-bioreagent.com Rigorous testing of 15d-PGA₁ against various cancer cell lines is necessary to validate this potential and identify the specific cellular mechanisms involved, such as cell cycle arrest or apoptosis.

Impact on Other Signaling Cascades: The interplay of cyPGs with other signaling networks is complex. The effects of 15d-PGA₁ on pathways like the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT signaling, which are known to be modulated by other cyPGs, are completely unknown. nih.gov

Identification of Novel Protein Targets: The reactive nature of the cyclopentenone ring suggests that 15d-PGA₁ likely has multiple cellular protein targets. Identifying these targets is crucial to understanding its full spectrum of biological activity. For instance, 15d-PGJ₂ has been shown to interact with the translation initiation factor eIF4A and the cytoskeletal protein actin. wikipedia.org Whether 15d-PGA₁ shares these targets or possesses a unique profile of protein interactions is a significant open question.

The following table contrasts the known biological activities of the related compound 15d-PGJ₂ with the currently unknown status of 15d-PGA₁, highlighting the significant research gaps.

| Biological Target/Activity | 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) | 15-deoxy-Δ¹²,¹⁴-Prostaglandin A₁ (15d-PGA₁) |

| PPARγ Ligand | Yes (High-affinity endogenous ligand) | Unexplored |

| NF-κB Pathway Inhibition | Yes (PPARγ-dependent and -independent) | Unexplored |

| Anti-proliferative/Antitumor | Yes | Unexplored (Suggested by similar analogs) |

| Anti-inflammatory | Yes | Unexplored |

| Protein Translation Inhibition | Yes (via eIF4A) | Unexplored (PGA₁ has similar effects) |

| Cytoskeletal Interaction | Yes (Binds to Actin) | Unexplored |

Methodological Advancements for Enhanced Understanding

Future investigations into 15d-PGA₁ will benefit significantly from a suite of advanced research methodologies that have been honed in the broader field of prostaglandin research.

Advanced Synthesis Techniques: To enable robust biological studies, a reliable supply of 15d-PGA₁ is essential. Recent breakthroughs in the asymmetric total synthesis of prostaglandins (B1171923), including the use of organocatalysis, metathesis reactions, and other transition metal-mediated reactions, provide powerful tools for the efficient and stereoselective production of 15d-PGA₁ and its analogs. researchgate.netrsc.orgoup.com

Proteomic-Based Target Identification: A key to deciphering the function of 15d-PGA₁ is to identify its cellular binding partners. Modern proteomic approaches, such as using a biotinylated chemical probe of 15d-PGA₁, can be employed to "fish" for these targets in cell lysates. Interacting proteins can then be isolated and identified using high-resolution mass spectrometry.

Molecular Biology and Structural Analysis: Once potential receptors or protein targets are identified, their interaction with 15d-PGA₁ can be validated and characterized using molecular biology techniques. This includes studying the effects of the compound on gene and protein expression. Furthermore, techniques like X-ray crystallography could provide atomic-level detail of how 15d-PGA₁ binds to its protein targets, revealing the precise nature of the covalent modification.

High-Throughput Screening: To efficiently probe the potential therapeutic applications of 15d-PGA₁, particularly its hypothesized antitumor effects, high-throughput screening (HTS) of the compound and a library of its synthetic analogues against large panels of cancer cell lines can be performed. This would rapidly identify promising leads for further development.

Advanced Imaging: High-resolution microscopy techniques can be used to visualize the subcellular localization of fluorescently-tagged 15d-PGA₁ and its effects on cellular structures, such as the cytoskeleton and the formation of stress granules, providing functional context to its biochemical interactions. researchgate.net

Q & A

Basic Research Questions

Q. What established methods are recommended for detecting and quantifying 15d-PGJ2 in biological samples?

- Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Sample preparation should include lipid extraction techniques (e.g., solid-phase extraction) to isolate prostaglandins from complex matrices. Validation parameters (e.g., recovery rates, limit of detection) must adhere to guidelines for analytical rigor .

- Data Handling: Raw chromatographic data should be archived in supplementary materials, while processed data (e.g., concentration curves) should be included in the main text with error margins .

Q. What in vitro models are suitable for studying 15d-PGJ2's anti-inflammatory effects?

- Experimental Design: Use macrophage cell lines (e.g., RAW 264.7) or primary murine macrophages to assess NF-κB inhibition. Include controls for PPARγ activation (e.g., rosiglitazone) and PPARγ-independent pathways (e.g., IκB kinase assays). Dose-response curves (1–10 μM) are critical to differentiate mechanisms .

- Reproducibility: Detailed protocols for cell culture conditions, passage numbers, and solvent controls (e.g., DMSO concentrations) must be documented to enable replication .

Q. How can researchers ensure reproducibility in experiments involving 15d-PGJ2?

- Best Practices:

- Standardize batch-to-batch compound verification via NMR and HPLC.

- Include positive/negative controls in all assays (e.g., COX-2 inhibitors for inflammation studies).

- Publish raw data and statistical code in open-access repositories .

Advanced Research Questions

Q. How can contradictory findings regarding PPARγ-dependent vs. independent mechanisms of 15d-PGJ2 be resolved?

- Analytical Framework:

Genetic Models: Use PPARγ-knockout mice or siRNA-mediated PPARγ silencing to isolate pathway contributions.

Biochemical Assays: Perform cysteine residue alkylation assays to confirm direct NF-κB subunit modification .

Multi-Omics Integration: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify overlapping and distinct targets .

- Data Interpretation: Apply Bayesian statistics to weigh evidence for each mechanism, accounting for experimental variability .

Q. What experimental strategies are recommended for studying 15d-PGJ2's role in autophagy?

- Model Systems: Use cerebral ischemia-reperfusion injury models (e.g., middle cerebral artery occlusion in rodents) with biomarkers like LC3-II/LC3-I ratios and p62 degradation .

- Methodological Pitfalls: Avoid overreliance on single autophagy markers; confirm findings with transmission electron microscopy for autophagosome visualization .

Q. How should researchers design studies to investigate combined signaling pathways affected by 15d-PGJ2?

- Multidisciplinary Approach:

- Pharmacological Synergy: Test 15d-PGJ2 with inhibitors of PI3K/Akt/mTOR to explore crosstalk between inflammation and autophagy.

- Temporal Analysis: Use time-lapse imaging or sequential sampling to map pathway activation dynamics .

- Statistical Considerations: Power analysis must account for multiple comparisons; apply false discovery rate (FDR) corrections .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in 15d-PGJ2's efficacy across different disease models?

- Root-Cause Analysis:

- Species-Specific Effects: Compare murine vs. human cell responses using induced pluripotent stem cell (iPSC)-derived macrophages.

- Microenvironment Factors: Profile tissue-specific lipid metabolites that may compete with 15d-PGJ2 for receptor binding .

- Reporting Standards: Clearly define "efficacy" metrics (e.g., IC50, maximal inhibition) and contextualize results within model limitations .

Future Research Directions

Q. What unresolved questions warrant further investigation into 15d-PGJ2's therapeutic potential?

- Priority Areas:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.